molecular formula C8H7BrN2 B3277443 2-Bromo-4-ethylnicotinonitrile CAS No. 65996-20-5

2-Bromo-4-ethylnicotinonitrile

Cat. No.: B3277443
CAS No.: 65996-20-5
M. Wt: 211.06 g/mol
InChI Key: MXJRYHCFPADNSU-UHFFFAOYSA-N
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Description

2-Bromo-4-ethylnicotinonitrile (C₈H₇BrN₂) is a brominated pyridine derivative with a nitrile group and an ethyl substituent. Its molecular structure (SMILES: BrC1C(C#N)=C(C=CN=1)CC) features a bromine atom at position 2, an ethyl group at position 4, and a nitrile group at position 3 of the pyridine ring . Key analytical data includes:

  • ¹H NMR (CDCl₃): δ 1.35 (t, 3H, CH₂CH₃), 2.9 (q, 2H, CH₂), 7.35 (d, 1H, pyridine-H), 8.5 (d, 1H, pyridine-H) .
  • Mass Spec (MS): m/z 210 (M⁺, ⁷⁹Br) and 212 (M⁺, ⁸¹Br) .
  • Elemental Analysis: C 45.65%, H 3.66%, N 13.27% (matches calculated values for C₈H₇BrN₂) .

This compound is a versatile intermediate in pharmaceuticals and agrochemicals due to its electron-deficient pyridine core, which facilitates nucleophilic substitution reactions.

Properties

IUPAC Name

2-bromo-4-ethylpyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c1-2-6-3-4-11-8(9)7(6)5-10/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXJRYHCFPADNSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC=C1)Br)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-ethylnicotinonitrile typically involves the bromination of 4-ethylnicotinonitrile. One common method is the reaction of 4-ethylnicotinonitrile with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out at room temperature, and the product is isolated through crystallization .

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques. These methods offer advantages such as improved reaction control, higher yields, and reduced production costs. The continuous synthesis process involves the use of inexpensive starting materials and telescopes multiple reaction steps into a single continuous process .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-ethylnicotinonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Bromo-4-ethylnicotinonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-4-ethylnicotinonitrile depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations to form desired products. In medicinal chemistry, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Substituent Variations

The following table highlights key structural differences between 2-bromo-4-ethylnicotinonitrile and related brominated pyridine derivatives:

Compound Name Molecular Formula Substituents (Positions) Molecular Weight (g/mol) Key Spectral Data (¹H NMR)
This compound C₈H₇BrN₂ Br (2), C₂H₅ (4), CN (3) 211.06 δ 1.35 (t), 2.9 (q), 7.35 (d), 8.5 (d)
2-Bromo-5-methyl-4-phenylnicotinonitrile C₁₃H₉BrN₂ Br (2), CH₃ (5), C₆H₅ (4), CN (3) 273.13 δ 2.15 (s), 7.4 (m), 8.45 (s)
2-Amino-5-bromo-4-methoxynicotinonitrile C₇H₆BrN₃O Br (5), NH₂ (2), OCH₃ (4), CN (3) 228.05 Not reported; likely δ 3.8–4.0 (OCH₃), δ 5.5–6.0 (NH₂)
2-Bromo-4-(2-hydroxyethyl)benzonitrile C₉H₈BrNO Br (2), HOCH₂CH₂ (4), CN (1) 226.07 Not reported; expected δ 1.8–2.1 (CH₂), δ 3.6–3.8 (OH)

Key Research Findings

Spectroscopic and Physical Properties
  • NMR Trends: Ethyl groups in this compound produce distinct triplet (δ 1.35) and quartet (δ 2.9) signals, whereas aromatic protons in phenyl-substituted analogs (e.g., compound 30) show multiplet peaks (δ 7.4) .
  • Elemental Composition : Higher carbon content in phenyl-substituted derivatives (e.g., 57.16% in compound 30 vs. 45.52% in compound 29) correlates with increased molecular weight and lipophilicity .

Biological Activity

2-Bromo-4-ethylnicotinonitrile (C8_8H7_7BrN2_2, CAS Number: 65996-20-5) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article presents a detailed overview of its biological activity, including data tables, case studies, and research findings.

  • Molecular Formula : C8_8H7_7BrN2_2
  • Molecular Weight : 211.06 g/mol
  • Melting Point : Not specified in available literature
  • Boiling Point : Not specified in available literature

Biological Activity Overview

The biological activity of this compound can be categorized based on its effects on various biological targets and systems. The following sections summarize the findings from recent studies.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, a study on related brominated compounds showed that they inhibit the PD-1/PD-L1 interaction, which is crucial in cancer immunotherapy. The effectiveness of these compounds was measured through their IC50_{50} values, with some derivatives achieving low nanomolar concentrations, indicating strong inhibitory effects on tumor cell proliferation .

CompoundIC50_{50} (μM)Biological Activity
2k6.6 ± 0.8PD-1/PD-L1 Inhibition
2g6.8 ± 1.1PD-1/PD-L1 Inhibition
Other Compounds>40Low Activation Levels

Neuropharmacological Effects

Another area of interest is the neuropharmacological potential of related compounds. A study examined the binding affinity of various derivatives to neurotransmitter receptors, revealing that certain substitutions enhance receptor activity significantly. While specific data for this compound is limited, the structural similarities suggest potential interactions with serotonin and dopamine receptors .

Toxicological Profile

The safety and toxicity profile of this compound has not been extensively studied; however, related compounds often exhibit moderate toxicity levels. For instance, acute toxicity tests on structurally similar brominated compounds indicated LD50_{50} values exceeding 2000 mg/kg, suggesting a relatively high safety threshold .

Case Study 1: Anticancer Efficacy

A recent investigation into the anticancer efficacy of brominated nicotinonitriles highlighted the mechanism by which these compounds induce apoptosis in cancer cells. The study utilized various assays to measure cell viability and apoptosis markers, showing that treatment with brominated derivatives led to significant reductions in cell viability in multiple cancer cell lines.

Case Study 2: Neurotransmitter Receptor Interaction

In another study focusing on the interaction of similar compounds with neurotransmitter receptors, researchers found that certain modifications increased binding affinity to dopamine receptors significantly. This suggests that further exploration of the structure-activity relationship (SAR) for this compound could yield promising neuropharmacological agents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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